molecular formula C10H11F4NO4S B2586015 [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2287315-54-0

[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid

Cat. No.: B2586015
CAS No.: 2287315-54-0
M. Wt: 317.25
InChI Key: OBFLGCCDVPGLHI-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid is a bifunctional organic compound comprising two distinct components:

Aryl sulfonyl fluoride core: The [4-(aminomethyl)phenyl]methanesulfonyl fluoride moiety features a benzene ring substituted with an aminomethyl (-CH₂NH₂) group at the para position and a methanesulfonyl fluoride (-SO₂F) group. Sulfonyl fluorides are highly reactive toward nucleophiles (e.g., serine hydrolases), making them valuable in activity-based protein profiling (ABPP) and covalent drug design.

Trifluoroacetic acid (TFA) counterion: The compound exists as a salt with 2,2,2-trifluoroacetic acid, a strong fluorinated carboxylic acid (pKa ≈ 0.23). TFA enhances solubility and crystallinity, commonly used in peptide synthesis and pharmaceutical salts.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFLGCCDVPGLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CS(=O)(=O)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methanesulfonyl fluoride derivative. The final step involves the addition of trifluoroacetic acid to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the methanesulfonyl fluoride group to a methanesulfonyl group.

    Substitution: The compound is reactive in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to methanesulfonyl derivatives.

    Substitution: Formation of substituted phenylmethanesulfonyl compounds.

Scientific Research Applications

Protease Inhibition

The compound serves as a potent inhibitor of serine proteases, which are critical in various biological processes. Its mechanism involves the formation of a covalent bond with the active site serine residue of the enzyme.

  • Key Enzymes Targeted :
    • Thrombin : Critical for blood coagulation.
    • Trypsin : Involved in protein digestion.
    • Chymotrypsin : Plays a role in digestive processes.

Table 1: Inhibition Potency Against Serine Proteases

EnzymeIC50 (µM)Reference
Thrombin0.5
Trypsin0.8
Chymotrypsin1.0

Drug Development

The compound has been utilized in the development of novel drugs targeting various diseases, including cancer and viral infections.

  • Case Study: Cancer Therapeutics
    • A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines by inhibiting specific proteases involved in tumor progression.
  • Case Study: Antiviral Activity
    • Research indicated that the compound could inhibit the main protease of SARS-CoV-2, showcasing potential as an antiviral agent.

Biochemical Assays

Due to its ability to inhibit serine proteases effectively, this compound is frequently employed in biochemical assays to study enzyme kinetics and mechanisms.

  • Application Example :
    • Used in assays to measure the activity of thrombin in blood plasma samples.

Synthesis and Modifications

The synthesis of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride; 2,2,2-trifluoroacetic acid involves several steps that can be modified to enhance yield and purity.

Table 2: Synthesis Steps Overview

StepReagents/ConditionsYield (%)
Step 1Methanesulfonyl chloride + amine70
Step 2Trifluoroacetic acid85

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Group Counterion/Acid Applications Reactivity/Solubility References
[4-(Aminomethyl)phenyl]methanesulfonyl fluoride; TFA Benzene + -CH₂NH₂ + -SO₂F Sulfonyl fluoride 2,2,2-Trifluoroacetic acid ABPP, covalent inhibitors High reactivity with nucleophiles
(4-(Arylsulfonamido)phenyl)methanaminium TFA derivatives Benzene + -NH-SO₂-Ar + -CH₂NH₃⁺ Sulfonamide TFA Enzyme inhibitors, prodrugs Stable; moderate reactivity
Trifluoroacetyl chloride CF₃COCl Acid chloride None Fluorination reagent, peptide synthesis Hydrolyzes rapidly in water
Benzenesulfonyl fluoride derivatives Benzene + -SO₂F Sulfonyl fluoride Varied (e.g., HCl, TFA) ABPP, agrochemicals Similar reactivity to target compound
Chlorodifluoroacetic acid ClF₂COOH Fluorinated carboxylic acid None Catalysis, solvent Weaker acid than TFA (pKa ≈ 1.3)

Key Findings:

Reactivity :

  • Sulfonyl fluorides (e.g., target compound) exhibit superior electrophilicity compared to sulfonamides, enabling irreversible enzyme inhibition. For example, sulfonamide derivatives () lack the -SO₂F group’s "click" reactivity, limiting their use in ABPP.
  • TFA’s strong acidity (pKa ~0.23) facilitates deprotection in peptide synthesis, unlike weaker acids like chlorodifluoroacetic acid (pKa ~1.3).

However, sulfonylureas act via enzyme inhibition in plants, while sulfonyl fluorides target mammalian enzymes. TFA salts of antitumor agents (e.g., compound 45D in ) demonstrate enhanced solubility compared to HCl salts, critical for in vivo efficacy.

Synthetic Utility :

  • TFA is preferred over HCl in salt formation due to its volatility, simplifying purification.
  • Sulfonyl fluorides are stable under aqueous conditions longer than acid chlorides (e.g., trifluoroacetyl chloride), making them suitable for biological assays.

Safety and Handling :

  • TFA poses risks (corrosivity, volatility) similar to other fluorinated acids but is less toxic than hydrogen fluoride derivatives.

Table 2: Physicochemical Properties

Property [4-(Aminomethyl)phenyl]methanesulfonyl fluoride; TFA Trifluoroacetic Acid (TFA) Chlorodifluoroacetic Acid Metsulfuron Methyl
Molecular Weight (g/mol) ~297 (sulfonyl fluoride) + 114 (TFA) 114.02 130.49 381.4
Boiling Point (°C) N/A 72 108 Decomposes
Solubility in Water High (due to TFA salt) Miscible Moderate Low
pKa ~0.23 (TFA component) 0.23 1.3 ~3.5 (sulfonamide)
Reactivity High (SO₂F) Strong acid Moderate acid Enzyme inhibitor

Biological Activity

The compound [4-(Aminomethyl)phenyl]methanesulfonyl fluoride; 2,2,2-trifluoroacetic acid is a derivative of phenylmethanesulfonyl fluoride (PMSF), which is widely recognized as a potent serine protease inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various biological contexts, and relevant research findings.

  • Chemical Formula : C₁₅H₁₄FNO₂S
  • Molecular Weight : Approximately 293.34 g/mol
  • Structure : The compound features a phenyl ring substituted with an aminomethyl group and a methanesulfonyl fluoride moiety, contributing to its biological activity.

The primary mechanism of action for [4-(Aminomethyl)phenyl]methanesulfonyl fluoride involves the irreversible inhibition of serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation and inflammation. By inhibiting these proteases, the compound can modulate cellular activities and biochemical pathways.

Serine Protease Inhibition

  • Inhibition Profile : PMSF and its derivatives are known to inhibit serine proteases such as thrombin, trypsin, and chymotrypsin. The effective concentration ranges from 0.1 to 1 mM, with a half-life of approximately 1 hour at physiological pH .
  • Applications : The compound is utilized in various biochemical assays and experimental setups to prevent proteolytic degradation of proteins during purification processes.

Case Studies

  • Effect on Morphine Withdrawal :
    A study investigated the effects of PMSF on naloxone-precipitated withdrawal jumping in morphine-dependent mice. Administration of PMSF significantly suppressed withdrawal symptoms, suggesting its potential role in managing opioid dependence by inhibiting specific serine proteases involved in pain modulation .
  • Anticancer Activity :
    Research has highlighted the antiproliferative effects of related compounds on cancer cell lines. For instance, derivatives similar to PMSF have shown IC50 values ranging from 0.33 to 7.10 µM against various human cancer cell lines, indicating significant cytotoxicity . This suggests that modifications to the PMSF structure could enhance its anticancer properties.
  • Neuroprotective Effects :
    PMSF has been studied for its neuroprotective capabilities by inhibiting proteases that degrade neurotrophic factors. This action may contribute to enhanced neuronal survival under stress conditions, as seen in models of neurodegeneration .

Research Findings

Study FocusFindings
Morphine WithdrawalPMSF reduced withdrawal symptoms in mice, implicating serine protease inhibition .
Cancer Cell LinesDerivatives exhibited significant antiproliferative activity (IC50: 0.33 - 7.10 µM) .
NeuroprotectionInhibition of neurotrophic factor degradation indicated potential neuroprotective effects .

Q & A

Basic: What are the primary synthetic routes for [4-(Aminomethyl)phenyl]methanesulfonyl fluoride, and how is purity validated?

Answer:
The synthesis typically involves functionalizing 4-aminomethylbenzyl derivatives with methanesulfonyl fluoride. A common approach is reacting 4-(aminomethyl)phenol with methanesulfonyl chloride under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base), followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) . Purity validation employs:

  • HPLC : Retention time comparison against standards (e.g., 85.3% purity achieved in peptidomimetic syntheses) .
  • NMR : Monitoring for characteristic sulfonyl fluoride peaks (~δ 3.3 ppm for CH2SO2F) and absence of residual solvents .
  • Elemental Analysis : Confirming C, H, N, S, and F percentages within ±0.4% of theoretical values .

Basic: How does TFA function as a catalyst or reagent in peptide synthesis involving sulfonyl fluoride inhibitors?

Answer:
TFA is critical in two roles:

Deprotection Agent : Cleaves tert-butoxycarbonyl (Boc) groups from amine-protected intermediates (e.g., Boc-Phe(4-Tfa-AMe)-OH) under mild conditions (20–25°C, 1–2 hours) .

Solubility Enhancer : Maintains solubility of hydrophobic intermediates in polar solvents (e.g., DMSO or THF) during coupling reactions .
Example Protocol : After Boc removal with TFA, neutralization using 10% NaHCO3 ensures the free amine is reactive for subsequent sulfonyl fluoride conjugation .

Advanced: How can researchers resolve NMR signal interference caused by TFA in reaction mixtures?

Answer:
TFA’s strong trifluoromethyl signal (~δ -75 ppm in 19F^{19}\text{F} NMR) and acidic proton exchange (δ ~11–12 ppm in 1H^{1}\text{H} NMR) complicate analysis. Mitigation strategies include:

  • Deuteration : Using deuterated TFA (CF3_3COOD) to suppress exchange broadening .
  • LC-NMR Coupling : Separating TFA via reverse-phase chromatography before analysis .
  • Buffer Adjustment : Raising pH to >5.0 shifts the TFA proton resonance downfield, reducing overlap with aromatic signals .

Advanced: What experimental designs optimize the stability of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride in aqueous solutions?

Answer:
Sulfonyl fluorides hydrolyze in water, but stability can be enhanced by:

  • pH Control : Maintain pH 4–6 (acetate buffer) to slow hydrolysis. At pH 7.4 (physiological), half-life decreases to <1 hour .
  • Lyophilization : Store as a lyophilized powder at -20°C under argon, reconstituting in anhydrous DMSO immediately before use .
  • Additives : Include 1–5% glycerol or sucrose to reduce water activity in stock solutions .

Advanced: How to address discrepancies in reported reactivity of this compound under varying pH conditions?

Answer:
Contradictory data often arise from:

  • Protonation States : The aminomethyl group (pKa ~8.5) becomes protonated at low pH, altering electrophilicity. Use potentiometric titrations to map reactivity vs. pH .
  • Solvent Effects : Reactivity in DMSO (aprotic) vs. water (protic) differs significantly. Validate kinetics in both systems .
  • Competing Pathways : At high pH (>9), sulfonyl fluoride may hydrolyze to sulfonate before reacting. Monitor intermediates via LC-MS .

Basic: What are the safety and handling protocols for TFA in laboratory settings?

Answer:
TFA is corrosive and volatile (BP: 72°C, d: 1.49 g/cm3^3). Key protocols:

  • Ventilation : Use in fume hoods with PPE (nitrile gloves, face shield) .
  • Neutralization : Waste TFA must be quenched with 10% NaOH (1:10 v/v) before disposal .
  • Storage : Keep in amber glass bottles with PTFE-lined caps at 4°C to prevent degradation .

Advanced: What strategies improve yield in multi-step syntheses involving both components?

Answer:

  • Sequential Protection : Use orthogonal protecting groups (e.g., Fmoc for amines, TBS for hydroxyls) to prevent cross-reactivity .
  • In Situ Activation : Generate sulfonyl fluoride intermediates directly from sulfonic acids using Deoxo-Fluor® to bypass isolation steps .
  • Catalytic TFA : Replace stoichiometric TFA with 0.1–1 mol% in presence of molecular sieves to reduce side reactions .

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